molecular formula C21H21NO2S B11046604 (1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-8-methoxy-4,4,6-trimethyl-1-[(5-methylthiophen-2-yl)methylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11046604
M. Wt: 351.5 g/mol
InChI Key: ARGCHPDAPWSGCZ-VCHYOVAHSA-N
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Description

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound with a unique structure that includes a pyrroloquinoline core

Preparation Methods

The synthesis of 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves multiple steps, typically starting with the preparation of the pyrroloquinoline core. Common synthetic routes include the use of cyclization reactions and condensation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at positions where the methoxy or methyl groups are located. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 8-METHOXY-4,4,6-TRIMETHYL-1-[(E)-1-(5-METHYL-2-THIENYL)METHYLIDENE]-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE include other pyrroloquinoline derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C21H21NO2S

Molecular Weight

351.5 g/mol

IUPAC Name

(3E)-6-methoxy-9,11,11-trimethyl-3-[(5-methylthiophen-2-yl)methylidene]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C21H21NO2S/c1-12-11-21(3,4)22-19-16(12)8-14(24-5)9-17(19)18(20(22)23)10-15-7-6-13(2)25-15/h6-11H,1-5H3/b18-10+

InChI Key

ARGCHPDAPWSGCZ-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC

Canonical SMILES

CC1=CC=C(S1)C=C2C3=CC(=CC4=C3N(C2=O)C(C=C4C)(C)C)OC

Origin of Product

United States

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